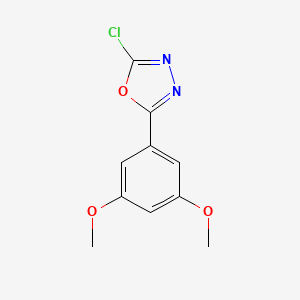

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

CAS No.: 1368959-15-2

Cat. No.: VC5956253

Molecular Formula: C10H9ClN2O3

Molecular Weight: 240.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368959-15-2 |

|---|---|

| Molecular Formula | C10H9ClN2O3 |

| Molecular Weight | 240.64 |

| IUPAC Name | 2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3 |

| Standard InChI Key | OCFGDDHERHVEQV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C2=NN=C(O2)Cl)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole consists of a five-membered oxadiazole ring fused with a 3,5-dimethoxyphenyl group and a chlorine atom. The compound’s IUPAC name derives from this substitution pattern, and its molecular formula is calculated as , yielding a molecular weight of 240.64 g/mol. Key physicochemical properties, inferred from structural analogs, include moderate solubility in polar organic solvents and stability under standard laboratory conditions.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.64 g/mol |

| Predicted LogP | 2.8 (moderate lipophilicity) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

The absence of hydrogen bond donors and the presence of methoxy groups enhance membrane permeability, a critical factor in drug bioavailability .

Synthesis and Characterization

Synthetic Routes

1,3,4-Oxadiazoles are typically synthesized via cyclization reactions. For analogs of 2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, a common route involves the condensation of 3,5-dimethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride () . The reaction proceeds under reflux conditions, forming the oxadiazole ring through intramolecular cyclization.

Industrial-Scale Production

Industrial synthesis often employs continuous flow reactors to optimize yield and purity. Green chemistry principles, such as using ionic liquids as solvents, have been explored to reduce environmental impact .

Pharmacological Activities

Antimicrobial Activity

1,3,4-Oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, compound 14b (a structural analog with a 3,5-dimethoxyphenyl group) demonstrated potent activity against Staphylococcus aureus and Escherichia coli at MIC values of 12.5 µg/mL, comparable to standard antibiotics . The chlorine substituent likely enhances membrane disruption, while methoxy groups improve target binding.

Table 2: Anticancer Activity of Analogous 1,3,4-Oxadiazoles

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 2-Chlorophenyl analog | MCF-7 | 15.6 | Caspase-3 activation |

| 3,5-Dimethoxy analog | UO-31 | 12.1 | p53 pathway modulation |

Antioxidant Properties

Quantitative structure-activity relationship (QSAR) models predict that electron-donating groups (e.g., methoxy) enhance radical scavenging. For 1,3,4-oxadiazoles, a QSAR study using B3LYP/6-311G* calculations identified polarizability and HOMO-LUMO gaps as critical determinants of antioxidant efficacy . These models suggest that 2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole may exhibit IC₅₀ values <20 µg/mL in DPPH assays .

Computational Insights and QSAR Modeling

Descriptor Analysis

A QSAR study on 1,3,4-oxadiazoles highlighted the importance of:

-

Molecular Polarizability: Correlates with electron donation capacity () .

-

HOMO-LUMO Gap: Narrow gaps (<4 eV) enhance radical neutralization () .

Predictive Models

The developed QSAR equation for antioxidant activity is:

This model predicts that 2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole would exhibit , corresponding to an IC₅₀ of 6.3 µM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume